Molecular Architecture and Conformation of 1,5-Diazabicyclo[3.2.1]octane
Molecular Architecture and Conformation of 1,5-Diazabicyclo[3.2.1]octane
This guide provides an in-depth technical analysis of 1,5-Diazabicyclo[3.2.1]octane , a structural isomer of DABCO with distinct stereoelectronic properties and increasing utility in medicinal chemistry and materials science.
A Technical Guide for Structural and Synthetic Chemists
Executive Summary: The "Twisted" Isomer
While 1,4-diazabicyclo[2.2.2]octane (DABCO) is ubiquitous as a nucleophilic catalyst, its structural isomer, 1,5-diazabicyclo[3.2.1]octane , represents a more complex, desymmetrized scaffold. Characterized by nitrogen atoms located at the bridgeheads of a [3.2.1] bicyclic system, this molecule offers unique "through-space" lone pair interactions and a rigid cage structure that serves as a privileged scaffold for
This guide dissects the molecular geometry, synthesis protocols, and conformational dynamics that distinguish this scaffold from its symmetrical counterparts.
Structural Analysis & Stereoelectronics
The [3.2.1] Cage Topology
Unlike the
-
Bridge A (3-atom): Propylene chain (
) -
Bridge B (2-atom): Ethylene chain (
) -
Bridge C (1-atom): Methylene bridge (
)
This asymmetry imposes significant Bredt's Rule strain on the bridgehead nitrogens, preventing perfect pyramidalization. However, the strain is insufficient to flatten the nitrogens completely, resulting in a distorted pyramidal geometry that enhances specific catalytic and binding modes.
Hyperconjugation and Lone Pair Vectors
Recent crystallographic and computational studies (Cinvestav, 2024) have utilized this scaffold to quantify stereoelectronic effects.
-
Anomeric Effect: The
interaction is highly directional. In the [3.2.1] system, the rigid conformation locks the -hydrogens in specific orientations relative to the nitrogen lone pairs. -
Lone Pair Convergence: Unlike DABCO, where lone pairs are collinear (180°), the lone pairs in 1,5-diazabicyclo[3.2.1]octane converge at an acute angle on the "open" face of the molecule. This creates a unique "molecular tweezer" electrostatic potential, ideal for binding metal cations or hydrogen bond donors.
Quantitative Structural Data
| Property | Value / Feature | Context |
| Formula | Isomeric with DABCO | |
| Bridgehead Positions | 1, 5 | IUPAC Numbering |
| Symmetry Point Group | Mirror plane through C8 and C3 | |
| Dipole Moment | Non-zero | Due to vector sum of N-lone pairs |
| Basicity ( | ~8.8 - 9.2 (est) | Comparable to secondary amines; reduced by strain |
| Key Interaction | Stabilizing hyperconjugation (approx. 18 kJ/mol) |
Conformational Dynamics & Synthesis[1][2]
The synthesis of the [3.2.1] core often exploits the transannular cyclization of 7-membered rings (homopiperazines) or radical cyclizations.
Primary Synthesis Route: The Homopiperazine Cyclization
The most robust route to the 1,5-diaza[3.2.1] core involves the bridging of homopiperazine (1,4-diazacycloheptane) with a one-carbon electrophile.
Mechanism Logic:
-
Precursor: Homopiperazine provides the 2-carbon and 3-carbon bridges inherently.
-
Bridging: Reaction with a carbonyl equivalent (Formaldehyde, Aldehydes, or Trifluoroacetyl-chromenes) inserts the 1-carbon bridge between the two nitrogens.
-
Cyclization: This transforms the flexible 7-membered ring into the rigid bicyclic [3.2.1] cage.
Experimental Protocol: Double Aza-Michael Addition
Source: Adapted from Osyanin et al. (2017) & Wang et al. (2018)
This protocol describes the formation of substituted 1,5-diazabicyclo[3.2.1]octanes via reaction with activated chromenes, a method preferred for generating pharmaceutical libraries.
Reagents:
-
Homopiperazine (1.0 equiv)
-
3-Trifluoroacetyl-4H-chromene (1.0 equiv)
-
Solvent: Ethanol or Methanol (anhydrous)
-
Temperature: Reflux[1]
Step-by-Step Workflow:
-
Preparation: Dissolve 3-trifluoroacetyl-4H-chromene (1 mmol) in 5 mL of anhydrous ethanol in a round-bottom flask.
-
Addition: Add homopiperazine (1 mmol) dropwise to the stirring solution. The reaction is exothermic; ensure controlled addition.
-
Reflux: Heat the mixture to reflux for 2–4 hours. Monitor via TLC (SiO2, MeOH/DCM 1:10) for the disappearance of the chromene.
-
Precipitation: Upon cooling to room temperature, the product often precipitates as a white or pale yellow solid.
-
Purification: Filter the solid. If no precipitate forms, evaporate the solvent and recrystallize from Ethanol/Hexane (1:3).
-
Validation: Verify structure via
NMR. Look for the disappearance of the NH signals and the appearance of the bridgehead C-H or substituent shifts.
Reaction Pathway Visualization
The following diagram illustrates the topological transformation from the 7-membered ring to the bicyclic cage.
Caption: Synthesis of the [3.2.1] core via bridging of homopiperazine. The 1-carbon insertion locks the flexible 7-ring into the bicyclic cage.
Applications in Drug Discovery & Materials
-Lactamase Inhibition
Derivatives of 1,5-diazabicyclo[3.2.1]octane, specifically 2-carbamoyl-4-oxo analogs, function as non-
-
Mechanism: The bridgehead nitrogen facilitates the positioning of the carbonyl group to act as an acylating agent for the enzyme's active site serine, mimicking the transition state of penicillin hydrolysis.
-
Advantage: The rigid cage prevents the "induced fit" required for hydrolysis by the enzyme, leading to irreversible or slowly reversible inhibition.
Ferroelectric Perovskites
The protonated cation of 1,5-diazabicyclo[3.2.1]octane is used as the organic spacer in
-
Role: The globular, yet anisotropic shape of the cation allows for order-disorder phase transitions. At high temperatures, the molecule rotates freely (pseudo-spherical); at low temperatures, the
symmetry locks into place, breaking the crystal symmetry and inducing ferroelectricity and Second Harmonic Generation (SHG) responses.
References
-
Osyanin, V. A., et al. (2017).[2][3] "Synthesis of 8-substituted 1,5-diazabicyclo[3.2.1]octane derivatives via double aza-Michael addition of homopiperazine to 3-trifluoroacetyl-4H-chromenes." Journal of Fluorine Chemistry.
-
Garcias-Morales, C., et al. (2024).[2] "Study of stereoelectronic effects in saturated heterocycles containing nitrogen and their relation with intermolecular and intramolecular interactions." Tetrahedron.
-
Wang, H. (2018).[1] "Synthesis of 2-Carbamoyl-4-Oxo-1,5-Diazabicyclo [3.2.1] Octane Derivatives as a Possible Inhibitors of Serine
-Lactamases." East Tennessee State University Research Forum. -
Heilbronner, E., & Muszkat, K. A. (1970).[4] "On the relative importance of through-space vs. through-bond interaction between the lone pairs in 1,4-diazabicyclo[2.2.2]octane." Journal of the American Chemical Society.[4][5][6] (Foundational context for bicyclic amine interactions).
-
PubChem. "1,5-Diazabicyclo[3.2.1]octane (CID 136099)." National Library of Medicine.
Sources
- 1. dc.etsu.edu [dc.etsu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Nucleophilic Vinylic Substitution in Perfluoroacylchromenes. Diastereoselective Synthesis of Push–Pull Enamino Ketones | CoLab [colab.ws]
- 4. Triethylenediamine [webbook.nist.gov]
- 5. Acyclic Twisted Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
